molecular formula C22H36N2O5S B14276927 Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate CAS No. 163300-38-7

Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate

Cat. No.: B14276927
CAS No.: 163300-38-7
M. Wt: 440.6 g/mol
InChI Key: UBLVRQNTRDRPBZ-UHFFFAOYSA-N
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Description

Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate is a synthetic organic compound with the molecular formula C22H36N2O5S It is characterized by the presence of a dodecyl ester group, a 4-oxo-4-(4-sulfamoylanilino)butanoate moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate typically involves the esterification of 4-oxo-4-(4-sulfamoylanilino)butanoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
  • 2-Hydroxyethylazanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
  • Bis(hydroxymethyl)azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
  • Diethyl(2-hydroxyethyl)azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
  • 4-Oxo-4-(4-sulfamoylanilino)butanoate, piperidin-1-ium

Uniqueness

Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate is unique due to its specific ester and sulfonamide groups, which confer distinct chemical and biological properties. Its long dodecyl chain enhances its lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments .

Properties

CAS No.

163300-38-7

Molecular Formula

C22H36N2O5S

Molecular Weight

440.6 g/mol

IUPAC Name

dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate

InChI

InChI=1S/C22H36N2O5S/c1-2-3-4-5-6-7-8-9-10-11-18-29-22(26)17-16-21(25)24-19-12-14-20(15-13-19)30(23,27)28/h12-15H,2-11,16-18H2,1H3,(H,24,25)(H2,23,27,28)

InChI Key

UBLVRQNTRDRPBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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